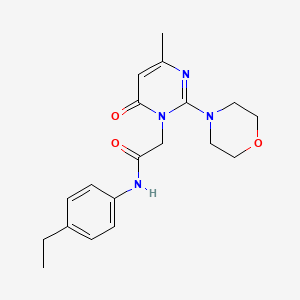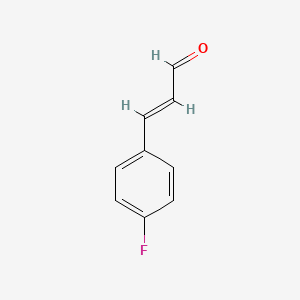![molecular formula C19H16ClFN2O2S B2956813 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 932986-88-4](/img/structure/B2956813.png)
2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide” is not directly found in the search results. However, a similar compound, CRL-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide), is identified1. It is the bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor1. Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects1.
Synthesis Analysis
The synthesis analysis of the compound is not directly available. However, related compounds such as Ethyl (4-fluorobenzoyl)acetate have been used as precursors in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments2.Molecular Structure Analysis
The molecular structure of the compound is not directly available. However, a similar compound, 2-(4-Chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, has a molecular formula of C15H11ClF3NO3 and an average mass of 345.701 Da3.Chemical Reactions Analysis
The chemical reactions involving the compound are not directly available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not directly available. However, a similar compound, 2-(4-Chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, has a density of 1.4±0.1 g/cm3, a boiling point of 464.4±45.0 °C at 760 mmHg, and a flash point of 234.7±28.7 °C3.科学研究应用
Synthesis and Antimicrobial Applications
- A study by Patel, Mistry, and Desai (2009) detailed the synthesis of various derivatives, including 4-thiazolidinone and 5-methyl-4-thiazolidinone, from ethyl (4-chlorophenoxy)acetate. These derivatives were explored for their antimicrobial properties, demonstrating the compound's potential in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Photovoltaic and Ligand-Protein Interaction Studies
- Research on bioactive benzothiazolinone acetamide analogs by Mary et al. (2020) explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study also investigated these compounds' non-linear optical (NLO) activities and their interactions with the Cyclooxygenase 1 (COX1) enzyme, revealing insights into their ligand-protein interactions and photovoltaic efficiency (Mary et al., 2020).
Anticancer Drug Synthesis
- Sharma et al. (2018) focused on synthesizing N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluating its anticancer activity through in silico modeling. This highlights the application of related compounds in designing drugs targeting specific cancer receptors (Sharma et al., 2018).
Antibacterial Agent Development
- A study on the synthesis and QSAR studies of 4-oxo-thiazolidines as potential antibacterial agents by Desai et al. (2008) shows the exploration of these compounds for developing new antibacterial drugs. The research included evaluating the antibacterial activity against S. aureus and E. coli (Desai et al., 2008).
Antimicrobial Activity of Sulfide and Sulfone Derivatives
- Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which were screened for their antimicrobial activity against bacteria and fungi, demonstrating the potential of these compounds in antimicrobial therapy (Badiger et al., 2013).
安全和危害
The safety and hazards of the compound are not directly available. However, a similar compound, 2-(p-Chlorophenoxy)-2-methylpropionic acid, is classified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) as having Acute oral toxicity Category 4. It is harmful if swallowed and may cause skin, eye, and respiratory tract irritation4.
未来方向
The future directions of the compound are not directly available from the search results. However, pre-clinical trials have been underway since December 2015 for CRL-40,940, a similar compound1.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-14-4-6-17(7-5-14)25-11-18(24)22-9-8-16-12-26-19(23-16)13-2-1-3-15(21)10-13/h1-7,10,12H,8-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRABWEQVJORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
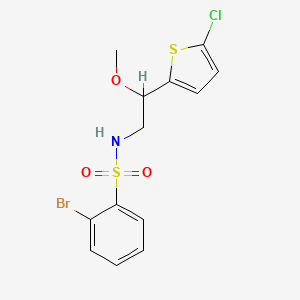
![4-{(2E)-3-[4-(methylethyl)phenyl]prop-2-enoyl}phenyl 4-methylbenzoate](/img/structure/B2956736.png)
![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)
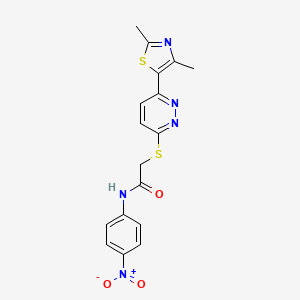
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)
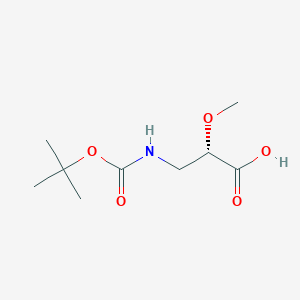
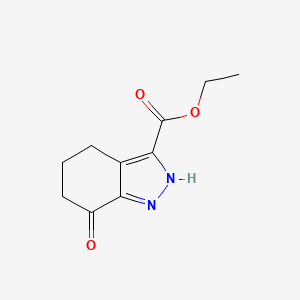
![4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2956749.png)
